4-(Butylthio)-4-methylpentan-2-one is a sulfur-containing organic compound characterized by its unique structure, which includes a butylthio group attached to a methylpentanone backbone. This compound is part of a class known as thioacetals or thioketones, which are derivatives of ketones where one or more oxygen atoms are replaced by sulfur. The presence of the butylthio group enhances its chemical reactivity and potential biological activity.
These reactions highlight its versatility in organic synthesis and potential applications in medicinal chemistry.
Research indicates that 4-(Butylthio)-4-methylpentan-2-one exhibits diverse biological activities. Thioketones are known for their potential antimicrobial and antifungal properties. Specific studies have shown that compounds in this class can inhibit the growth of certain pathogens, suggesting that 4-(Butylthio)-4-methylpentan-2-one may possess similar bioactive properties. Further investigations are needed to fully elucidate its mechanisms of action and therapeutic potential.
The synthesis of 4-(Butylthio)-4-methylpentan-2-one can be achieved through several methods:
These methods underscore the compound's accessibility for further research and application in various fields.
4-(Butylthio)-4-methylpentan-2-one finds applications in several areas:
Interaction studies involving 4-(Butylthio)-4-methylpentan-2-one focus on its reactivity with various biological targets and synthetic routes. These studies often involve assessing its interactions with enzymes or receptors to determine its efficacy as a bioactive compound. Preliminary findings suggest that it may interact favorably with certain biological systems, warranting further exploration into its pharmacological properties.
Several compounds share structural similarities with 4-(Butylthio)-4-methylpentan-2-one, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Methyl-2-pentanone | Ketone with a methyl group | Common solvent; used in industrial applications |
| 3-Thiophenyl-2-butanone | Thioketone with a phenyl group | Exhibits different biological activity profiles |
| 5-(Butylthio)-3-pentanone | Similar thioether structure | Potentially different reactivity due to chain length |
These compounds illustrate the diversity within this chemical class while highlighting the unique characteristics of 4-(Butylthio)-4-methylpentan-2-one, particularly its specific sulfur functionalization that may influence both its chemical reactivity and biological activity.
The systematic IUPAC name for this compound is 4-butylsulfanyl-4-methylpentan-2-one, reflecting its branched alkylthio substituent and ketone functionality. Its molecular formula is C₁₀H₂₀OS, with a molecular weight of 188.33 g/mol. The structure features a central pentan-2-one backbone substituted with a methyl group and a butylthio (-S-C₄H₉) group at the 4-position (Figure 1).
Table 1: Key Identifiers of 4-(Butylthio)-4-methylpentan-2-one
| Property | Value |
|---|---|
| IUPAC Name | 4-butylsulfanyl-4-methylpentan-2-one |
| CAS Registry Number | 94278-21-4 |
| Molecular Formula | C₁₀H₂₀OS |
| Molecular Weight | 188.33 g/mol |
| SMILES Notation | CCCCSCC(C)(C)CC(=O)C |
The compound’s three-dimensional conformation reveals steric interactions between the bulky butylthio group and the methyl substituent, influencing its reactivity. Computational models predict a C-S bond length of approximately 1.81 Å, consistent with thioketones’ general structural trends.
Thioketones like 4-(Butylthio)-4-methylpentan-2-one serve as critical models for studying sulfur’s electronic effects in organic frameworks. The thiocarbonyl group (C=S) exhibits reduced electrophilicity compared to carbonyl groups, altering reaction pathways in nucleophilic additions and cycloadditions. Researchers have leveraged this property to develop sulfur-containing heterocycles and polymers.
The butylthio substituent introduces steric bulk, making this compound a candidate for investigating steric effects on thioketone stability. Unlike unhindered thioketones, which readily dimerize or polymerize, the branched structure of 4-(Butylthio)-4-methylpentan-2-one may enhance its isolation potential.
The structural elucidation of 4-(Butylthio)-4-methylpentan-2-one relies heavily on comprehensive spectroscopic analysis using multiple complementary techniques. The compound, with molecular formula C₁₀H₂₀OS and molecular weight 188.33 g/mol, presents characteristic spectroscopic signatures that facilitate its identification and structural confirmation [1] [2] [3].
Proton Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of 4-(Butylthio)-4-methylpentan-2-one exhibits distinctive chemical shift patterns characteristic of its functional groups and molecular environment. The ketone methyl group protons appear as a singlet at approximately 2.0-2.2 ppm, consistent with the typical chemical shift range for methyl groups adjacent to carbonyl carbons [4] [5]. The alpha methylene protons adjacent to the ketone carbonyl are observed downfield at 2.4-2.6 ppm due to the deshielding effect of the electron-withdrawing carbonyl group [4] [6].
The quaternary carbon at the 4-position bears two methyl substituents, which appear as equivalent protons in the range of 1.2-1.4 ppm. The butylthio substituent contributes multiple signals: the methylene group directly bonded to sulfur resonates at 2.4-2.8 ppm, reflecting the moderate deshielding effect of sulfur [7] [8]. The remaining butyl chain methylene groups appear in the aliphatic region between 1.2-1.6 ppm, while the terminal methyl group of the butyl chain resonates at 0.8-1.0 ppm [4] [9].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The carbon-13 nuclear magnetic resonance spectrum provides critical structural information through characteristic chemical shifts. The ketone carbonyl carbon appears as the most downfield signal at approximately 200-210 ppm, which is typical for aliphatic ketones [5] [6] [10]. The quaternary carbon at position 4 exhibits a chemical shift in the range of 50-60 ppm, influenced by both the attached methyl groups and the electron-withdrawing effect of the thioether substituent [11] [12].
The alpha carbon adjacent to the ketone appears at 40-50 ppm, demonstrating the typical deshielding effect observed for carbons in the alpha position to carbonyl groups [5] [13]. The methyl carbons attached to the quaternary center resonate at 25-30 ppm, while the ketone methyl carbon appears slightly downfield at 28-30 ppm due to its proximity to the carbonyl group [13].
The butylthio chain carbons exhibit characteristic patterns with the sulfur-adjacent methylene carbon appearing at 30-35 ppm, reflecting the moderate deshielding effect of sulfur substitution [11] [12]. The remaining butyl chain carbons appear in their expected aliphatic ranges, with the terminal methyl carbon at 13-15 ppm [11].
Two-Dimensional Correlation Spectroscopy Analysis
Two-dimensional correlation spectroscopy provides crucial connectivity information for structural confirmation. The COSY experiment reveals scalar coupling relationships between protons through bonds, typically up to three bonds apart [14] [15]. For 4-(Butylthio)-4-methylpentan-2-one, the COSY spectrum would show characteristic cross-peaks between the alpha methylene protons (2.4-2.6 ppm) and the adjacent methyl groups, confirming the connectivity pattern around the quaternary carbon center [15] [16].
The butyl chain connectivity is confirmed through sequential cross-peaks between adjacent methylene groups, establishing the four-carbon chain structure. The coupling between the sulfur-adjacent methylene protons and the next methylene group in the butyl chain provides definitive evidence for the thioether linkage position [14] [15].
The infrared spectrum of 4-(Butylthio)-4-methylpentan-2-one exhibits characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretch appears as a strong absorption at 1715-1725 cm⁻¹, consistent with the typical range for aliphatic ketones [4] [17] [18]. This frequency range is characteristic of unconjugated ketones and confirms the saturated aliphatic nature of the carbonyl environment.
The carbon-hydrogen stretching vibrations appear as strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of alkyl groups [17] [18]. The methyl group deformation vibrations are observed at 1375 and 1450 cm⁻¹, appearing as medium-intensity bands that are diagnostic for methyl substituents [17] [18]. The methylene group deformation appears at 1465 cm⁻¹ as a medium-intensity absorption.
The carbon-sulfur stretch is observed as a weak absorption in the 570-710 cm⁻¹ range, though this assignment can be challenging due to the inherently weak nature of this vibration [8] [18]. The carbon-carbon stretching vibrations appear as variable intensity bands in the 800-1300 cm⁻¹ region, contributing to the fingerprint region of the spectrum [18].
Mass spectrometry analysis of 4-(Butylthio)-4-methylpentan-2-one reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights. The molecular ion peak appears at m/z 188, corresponding to the molecular weight of the compound, though its intensity may be variable depending on ionization conditions [19] [20].
The base peak commonly appears at m/z 43, corresponding to the acetyl cation (C₂H₃O⁺) formed through alpha cleavage adjacent to the ketone carbonyl [19] [20] [6]. This fragmentation is characteristic of methyl ketones and represents one of the most favorable fragmentation pathways due to the stability of the resulting acylium ion.
The loss of a methyl radical from the molecular ion produces a fragment at m/z 173 (M-15), appearing as a medium-intensity peak. A significant fragment appears at m/z 145, resulting from the loss of the acetyl group (M-43), which is a common fragmentation pattern for ketones [19] [20]. The butylthio portion contributes to fragmentation through the formation of C₄H₉S⁺ ions at m/z 115, while the butyl cation (C₄H₉⁺) appears at m/z 57 and 73 through different fragmentation mechanisms [19].
Crystallographic analysis of 4-(Butylthio)-4-methylpentan-2-one would require successful crystallization of the compound, which can be challenging for liquid organic molecules at room temperature. The compound's boiling point of 261°C at 760 mmHg and density of 0.919 g/cm³ suggest it exists as a liquid under standard conditions [1] [21].
For structural determination via single-crystal X-ray diffraction, several approaches could be employed. Low-temperature crystallization techniques might be necessary to obtain suitable crystals for diffraction studies. Alternatively, the use of preformed crystalline matrices or co-crystallization with appropriate host molecules could facilitate structural determination [22].
The expected crystal structure would reveal the three-dimensional arrangement of atoms, including the conformation of the butyl chain, the orientation of the thioether linkage, and the spatial relationship between the ketone functionality and the quaternary carbon center. Intermolecular interactions, particularly potential sulfur-containing weak interactions, would be of interest in understanding the solid-state packing [23] [24].
Density functional theory calculations provide valuable insights into the electronic structure and properties of 4-(Butylthio)-4-methylpentan-2-one. The B3LYP functional with appropriate basis sets, such as 6-311G(d,p), represents a well-established computational approach for organic molecules containing sulfur [25] [26] [27].
DFT calculations can predict optimized molecular geometries, revealing preferred conformations of the flexible butyl chain and the orientation of the thioether substituent relative to the ketone functionality. The calculations would provide bond lengths, bond angles, and dihedral angles that characterize the molecular structure in the gas phase [26] [27].
Electronic properties accessible through DFT calculations include dipole moments, which are influenced by the polar nature of both the ketone and thioether functionalities. The electron density distribution can be analyzed to understand the charge distribution throughout the molecule, particularly the electron-withdrawing effects of the ketone and the electron-donating characteristics of the sulfur atom [27] [28].
Molecular orbital analysis provides insights into the electronic structure and bonding characteristics of 4-(Butylthio)-4-methylpentan-2-one. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies and compositions reveal information about the electronic properties and potential reactivity patterns [27] [29] [28].
The carbonyl group contributes significantly to both frontier molecular orbitals, with the carbon-oxygen pi bond and pi-star orbital playing important roles. The sulfur atom's lone pairs contribute to the occupied molecular orbitals, while its empty d orbitals may participate in molecular orbital mixing, particularly in excited states [27] [29] [28].
The molecular orbital analysis can predict UV-visible absorption characteristics by examining electronic transitions between occupied and unoccupied orbitals. The presence of the sulfur atom may influence the electronic transitions, potentially causing bathochromic shifts compared to the corresponding oxygen analog [27] [28].
Bonding analysis through molecular orbital examination reveals the nature of the carbon-sulfur bond, including any contribution from sulfur d orbitals to bonding. The analysis can also provide insights into hyperconjugation effects between the sulfur lone pairs and adjacent sigma bonds, which may influence molecular geometry and reactivity patterns [27] [29].